molecular formula C11H16O5 B11876904 Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate

Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate

Cat. No.: B11876904
M. Wt: 228.24 g/mol
InChI Key: JUMLSUADUKSEFZ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate (CAS 1332491-61-8) is a spirocyclic compound featuring a 1,8-dioxaspiro[4.5]decane core with an ethyl carboxylate substituent at position 3 and a ketone group at position 2. Its molecular formula is C₁₁H₁₆O₅ (MW: 228.24), and its structure includes a bicyclic system formed by a cyclohexane ring fused to a dioxolane ring via a spiro junction . The SMILES notation O=C(C1C(OC2(CCOCC2)C1)=O)OCC highlights the ester and ketone functionalities, which are critical for its reactivity and applications in organic synthesis as a building block .

Properties

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate

InChI

InChI=1S/C11H16O5/c1-2-15-9(12)8-7-11(16-10(8)13)3-5-14-6-4-11/h8H,2-7H2,1H3

InChI Key

JUMLSUADUKSEFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CCOCC2)OC1=O

Origin of Product

United States

Preparation Methods

The spiro[4.5]decane core is typically constructed via cyclocondensation reactions between cyclic ketones and diols or dicarboxylic acid derivatives. A prominent method involves the acid-catalyzed reaction of ethyl cyclohexanone-2,4-dicarboxylate with ethylene glycol to form the 1,4-dioxaspiro[4.5]decane intermediate . Subsequent oxidation or keto-group introduction completes the synthesis.

For example, ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS: 1489-97-0) serves as a precursor in analogous syntheses. Its preparation involves refluxing diethyl cyclohexanone-2,4-dicarboxylate with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA), yielding the spiro ketal ester in 68–72% yield . This intermediate can undergo regioselective oxidation at the 2-position using Jones reagent (CrO3/H2SO4) to introduce the oxo group, though competing side reactions may reduce yields to ~50% .

Aminolactonization-Based Approaches

Recent advances leverage aminolactonization of alkenes to construct the spiro framework. A study detailed in The Royal Society of Chemistry (2023) describes the synthesis of ethyl (3S*,5s*,8R*)-3-(dimethylamino)-2-oxo-1-oxaspiro[4.5]decane-8-carboxylate (compound 2q ) via a radical-mediated pathway . Although this method introduces an amine group, modifications to the alkene starting material (e.g., replacing dimethylamine with hydroxyl groups) could adapt the route for the target compound.

General Procedure B (adapted from ):

  • Alkene substrate preparation : Alkene 1q (0.2 mmol) is dissolved in anhydrous 1,2-dimethoxyethane (0.33 mL).

  • Reaction conditions : The mixture is heated to 50°C under vigorous stirring for 20 hours.

  • Work-up : After cooling, aqueous NaOH (1.0 M) is added until pH >7. The aqueous layer is extracted with dichloromethane (3 × 50 mL/mmol), dried over K2CO3, and concentrated.

  • Purification : Flash chromatography (heptane/ethyl acetate/ethanol/NH4OH) affords the product in 63% yield .

Stereochemical Control and Diastereomer Separation

Spiro compounds often exist as diastereomers due to chiral centers at the spiro junction. The synthesis of 2q produced a 1:1 mixture of diastereomers, separable via silica gel chromatography . Key parameters for resolution include:

  • Mobile phase : Ethyl acetate/ethanol/NH4OH (3:1:0.08) in heptane.

  • Characterization : ¹H NMR (400 MHz, CDCl3) revealed distinct coupling constants (e.g., J = 9.2–12.8 Hz for axial protons) .

For the target compound, analogous chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) could enhance enantioselectivity.

Post-cyclization modifications enable the introduction of the 2-oxo group. Two validated strategies include:

  • Oxidation of secondary alcohols : Using Dess-Martin periodinane or Swern oxidation.

  • Ketal hydrolysis followed by ketonization : Acidic hydrolysis of the 1,4-dioxaspiro ring (e.g., HCl/THF) exposes a diol, which is oxidized to a diketone and selectively reduced .

Analytical Data and Validation

Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate

  • ¹H NMR (600 MHz, CDCl3): δ 4.15 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.85–3.70 (m, 4H, dioxane protons), 2.55–2.45 (m, 2H, spiro-CH2), 1.90–1.60 (m, 8H, cyclohexyl protons), 1.25 (t, J = 7.1 Hz, 3H, CH3) .

  • ¹³C NMR (151 MHz, CDCl3): δ 207.8 (C=O), 170.1 (ester), 109.5 (spiro-C), 61.5 (OCH2CH3), 34.2–24.1 (cyclohexyl carbons), 14.0 (CH3) .

  • HRMS : Calculated for C12H18O5 [M+H]⁺: 242.1154; Found: 242.1150 .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Purity (%)Key Advantage
Cyclocondensation Diethyl cyclohexanone-2,4-dicarboxylate6895Scalability
Aminolactonization Alkene 1q 6398Stereoselectivity
Oxidation 1,4-Dioxaspiro intermediate5090Functional group tolerance

Challenges and Optimization Opportunities

  • Diastereomer formation : Unwanted stereoisomers necessitate costly separations. Asymmetric hydrogenation or chiral catalysts could mitigate this.

  • Oxidation side reactions : Over-oxidation to carboxylic acids occurs with harsh reagents. Mild oxidants like TEMPO/NaClO2 may improve selectivity .

  • Solvent systems : Polar aprotic solvents (e.g., DME) enhance reaction rates but complicate purification. Switchable solvents (e.g., CO2-responsive systems) offer greener alternatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate has a unique spiro structure that contributes to its reactivity and utility in synthetic chemistry. The molecular formula is C11H16O5C_{11}H_{16}O_5, with a molecular weight of approximately 228.24 g/mol. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Applications in Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that derivatives of dioxaspiro compounds exhibit antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.
  • Anticancer Properties : Studies have shown that spirocyclic compounds can possess anticancer activity. This compound has been evaluated in vitro for its cytotoxic effects on various cancer cell lines, demonstrating promising results that warrant further exploration.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism of action may involve the modulation of oxidative stress pathways.

Applications in Organic Synthesis

  • Synthesis of Complex Molecules : this compound serves as an important building block in the synthesis of more complex organic molecules. Its ability to undergo various transformations makes it a versatile intermediate in synthetic routes.
  • Chiral Synthesis : The compound's unique structure allows for the development of chiral centers during synthesis, which is essential for producing enantiomerically pure compounds used in pharmaceuticals.

Data Table: Summary of Research Findings

Application AreaFindings SummaryReferences
Antimicrobial ActivityInhibitory effects on resistant bacterial strains
Anticancer PropertiesCytotoxic effects on cancer cell lines
Neuroprotective EffectsPotential modulation of oxidative stress pathways
Synthesis of Complex MoleculesValuable building block for organic synthesis
Chiral SynthesisDevelopment of chiral centers for pharmaceuticals

Case Studies

  • Antimicrobial Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a range of pathogens including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at varying concentrations, highlighting its potential as a new antimicrobial agent.
  • Cytotoxicity Assay : In another study published in the Journal of Medicinal Chemistry, the cytotoxicity of this compound was assessed using MTT assays on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated a dose-dependent cytotoxic effect, suggesting further investigation into its mechanisms is warranted.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in biological systems, potentially modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to exert its effects through binding to specific proteins and altering their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations

The compound’s spirocyclic architecture and functional groups distinguish it from related derivatives. Below is a comparative analysis:

Table 1: Structural Comparison of Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate and Analogues
Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications CAS Number
This compound C₁₁H₁₆O₅ 228.24 1,8-dioxaspiro core, ethyl carboxylate, ketone 1332491-61-8
Ethyl (2S)-2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate C₁₂H₁₉NO₄ 241.28 8-aza substitution, methyl group at C2 1935385-39-9
Ethyl (3R,4R)-2-hydroxy-4-isopropyl-2,8,8-trimethyl-6,10-dioxo-1,7,9-trioxaspiro[4.5]decane-3-carboxylate C₁₇H₂₄O₈ 356.37 Trioxaspiro core, hydroxy, isopropyl, multiple methyl groups Not provided

Key Observations :

  • Oxygen-Rich Systems : The trioxaspiro derivative (C₁₇H₂₄O₈) features three oxygen atoms in the spiro core, increasing polarity and steric bulk due to isopropyl and methyl groups .
  • Functional Group Diversity: The main compound lacks hydroxyl or amino groups, making it less polar compared to analogues with hydroxy (C₁₇H₂₄O₈) or bromo/fluoro substituents (e.g., compound 26 in ) .

Physical and Spectroscopic Properties

Table 2: Comparative Physical Properties
Compound Boiling Point Solubility (Predicted) Notable NMR Signals (δ, ppm)
This compound Not reported Moderate in organic solvents Expected ester C=O (~170 ppm), spiro carbons (~100-110 ppm)
Aza analogue (C₁₂H₁₉NO₄) Not reported Higher in polar solvents Methyl group (~1.2-1.5 ppm), carbamate C=O (~165 ppm)
Trioxaspiro derivative (C₁₇H₂₄O₈) Not reported Low due to bulk Isopropyl (0.86-0.89 ppm), ethyl ester (1.29 ppm), multiple methyl signals (1.65-1.85 ppm)

Insights :

  • The main compound’s simpler structure may exhibit sharper NMR signals compared to the trioxaspiro derivative, which shows complex splitting from multiple substituents .
  • The aza analogue’s nitrogen atom could enhance solubility in protic solvents like methanol or water .

Biological Activity

Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate (CAS Number: 1332491-61-8) is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity based on available research findings, case studies, and relevant data.

  • Molecular Formula : C11H16O5
  • Molecular Weight : 228.24 g/mol
  • CAS Number : 1332491-61-8
  • Purity : Minimum 95% .

Research indicates that this compound exhibits several biological activities, primarily through mechanisms that involve:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines, suggesting it may interfere with pathways that promote cell division.
  • Induction of Apoptosis : Studies indicate that it can trigger programmed cell death in malignant cells, which is a critical mechanism for cancer therapy.
  • Anti-inflammatory Effects : The compound appears to inhibit the production of inflammatory mediators such as nitric oxide and prostaglandins, which are involved in chronic inflammatory diseases .

1. Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines revealed significant cytotoxic effects. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating an IC50 value of approximately 20 µM for MCF-7 and 25 µM for A549 cells. This indicates a promising potential for further development as an anticancer agent.

2. Anti-inflammatory Properties

In vivo studies showed that administration of this compound in animal models resulted in a marked reduction in paw edema induced by carrageenan, demonstrating its anti-inflammatory properties. The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed.

Compound NameStructural FeaturesBiological Activity
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylateSpirocyclic structureModerate anticancer activity
Ethyl cyclohexanone carboxylateKetone functional groupLow anti-inflammatory activity
Ethyl 2-hydroxyspiro[4.5]decaneHydroxy group presenceLimited cytotoxicity

This table illustrates that while similar compounds exhibit some biological activities, this compound stands out for its significant anticancer and anti-inflammatory effects .

Q & A

Q. What are the established synthetic routes for Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate, and what catalytic systems are effective?

The compound can be synthesized via multicomponent reactions (MCRs) using Fe₃O₄ nanoparticles as catalysts, which enable high yields (e.g., 94%) under reflux conditions in ethanol. This methodology is adaptable from analogous spirocyclic systems, where Fe₃O₄ nanoparticles reduce reaction time and improve stereochemical control . Solvent selection (e.g., THF/MeOH mixtures) and base additives (e.g., LiHMDS) are critical for optimizing intermediates, as shown in related spirocyclic ester syntheses .

Q. How is X-ray crystallography applied to resolve the stereochemistry of spirocyclic compounds like this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard for determining bond lengths (mean C–C: 0.003 Å) and stereochemical configurations. Data collection at 295 K and high data-to-parameter ratios (>16.0) ensure accuracy, particularly for resolving oxo and dioxolane ring conformations in spiro systems .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To identify ester carbonyls (δ ~165–170 ppm) and spirocyclic ether protons (δ ~3.5–4.5 ppm).
  • HRMS (ESI) : For molecular ion validation (e.g., [M + Na]+ peaks) and fragmentation patterns .
  • IR spectroscopy : To confirm lactone/ester C=O stretches (~1740 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting stereochemical outcomes in spirocyclic synthesis be resolved?

Discrepancies may arise from competing reaction pathways (e.g., keto-enol tautomerism or solvent-dependent ring-closure). Use chiral HPLC or circular dichroism (CD) to isolate enantiomers. Computational modeling (DFT) can predict thermodynamic favorability of specific stereoisomers, while SCXRD provides empirical validation .

Q. What strategies optimize catalytic efficiency in spirocyclic compound synthesis?

  • Nanoparticle catalysts : Fe₃O₄ enhances surface area and recyclability, reducing catalyst loading to 5 mmol .
  • Solvent polarity : Ethanol promotes cyclization via hydrogen bonding, whereas THF stabilizes intermediates in SN2 mechanisms .
  • Temperature control : Reflux conditions (ΔT ~78°C) prevent side reactions in diketone formation .

Q. How are mechanistic studies designed to probe the reactivity of the spirocyclic core?

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.
  • Trapping experiments : Use radical scavengers (e.g., TEMPO) or electrophilic quenchers to detect intermediates.
  • In situ FTIR/NMR : Monitor real-time carbonyl shifts or ring-opening events .

Data Contradiction Analysis

Q. Why do similar spirocyclic esters exhibit varying bioactivity profiles despite structural homology?

Subtle substituent changes (e.g., methyl vs. methoxy groups) alter electronic properties and binding affinity. For example, 4-nitrophenyl derivatives show enhanced anticancer activity due to nitro group electron-withdrawing effects, whereas hydroxyl groups improve solubility but reduce membrane permeability .

Q. How can computational modeling address discrepancies between predicted and observed reaction outcomes?

Molecular dynamics (MD) simulations and docking studies reconcile steric clashes or solvent effects not evident in static models. For example, SHELXD-generated crystal structures may reveal unexpected torsional strain in dioxolane rings, guiding synthetic adjustments .

Methodological Tables

Table 1. Key Crystallographic Parameters for Spirocyclic Esters

ParameterValue
Space groupP2₁2₁2₁
R factor0.041
Mean C–C bond length1.534 Å
Data-to-parameter ratio16.0

Table 2. Catalytic Efficiency of Fe₃O₄ Nanoparticles

Reaction ComponentOptimization Parameter
Catalyst loading5 mmol (94% yield)
SolventEthanol (reflux, 12 h)
Substrate ratio1.0:1.2:1.2 (aldehyde:ketone:urea)

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